(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid
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Overview
Description
Arteannuin N is a sesquiterpene lactone derived from the plant Artemisia annua. This compound is part of the artemisinin family, which is well-known for its potent antimalarial properties. Arteannuin N has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arteannuin N typically involves the extraction of the compound from Artemisia annua. The process begins with the isolation of artemisinin, followed by a series of chemical reactions to convert artemisinin into Arteannuin N. The key steps include:
Oxidation: Artemisinin is oxidized to form dihydroartemisinin.
Reduction: Dihydroartemisinin undergoes reduction to yield Arteannuin N.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For instance, oxidation may be carried out using hydrogen peroxide in the presence of a catalyst, while reduction might involve the use of sodium borohydride.
Industrial Production Methods
Industrial production of Arteannuin N involves large-scale extraction from Artemisia annua, followed by chemical synthesis. The process is optimized to maximize yield and minimize costs. Techniques such as supercritical fluid extraction and chromatography are employed to purify the compound. Additionally, advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Arteannuin N undergoes various chemical reactions, including:
Oxidation: Arteannuin N can be oxidized to form different derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds with potential therapeutic benefits.
Substitution: Substitution reactions involving nucleophiles can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of Arteannuin N, which are studied for their potential biological activities. These derivatives often exhibit improved pharmacokinetic properties and enhanced efficacy in preclinical studies.
Scientific Research Applications
Arteannuin N has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. Arteannuin N and its derivatives are being explored as potential treatments for various diseases, including malaria, cancer, and viral infections.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Arteannuin N exerts its effects through several molecular mechanisms:
Antimalarial Activity: It generates reactive oxygen species that damage the parasite’s cellular components, leading to its death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
The molecular targets of Arteannuin N include various enzymes and signaling pathways involved in cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Arteannuin N is compared with other sesquiterpene lactones such as artemisinin, dihydroartemisinin, and arteannuin B. While all these compounds share a common origin and structural similarities, Arteannuin N is unique due to its distinct chemical properties and biological activities.
Similar Compounds
Artemisinin: Known for its potent antimalarial activity.
Dihydroartemisinin: A more water-soluble derivative of artemisinin with enhanced bioavailability.
Arteannuin B: Exhibits anticancer and antimicrobial properties.
Arteannuin N stands out due to its broader spectrum of biological activities and potential therapeutic applications beyond malaria treatment.
Properties
IUPAC Name |
2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIAJDXEYNLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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